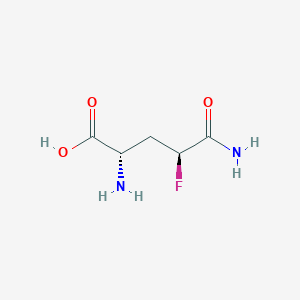

(2R,4R)-2-amino-4-carbamoyl-4-fluorobutanoic acid

Description

Stereochemical Configuration Analysis

The stereochemical configuration of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is defined by two stereogenic centers at C2 and C4, both in the S configuration. This assignment is supported by advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR) : $$^{1}\text{H}$$ and $$^{19}\text{F}$$ NMR spectra reveal distinct coupling patterns. For example, the fluorine atom at C4 exhibits scalar coupling ($$^3J_{H-F}$$) with adjacent protons, confirming its equatorial orientation in the thiazolidine-like envelope conformation.

- Chiral High-Performance Liquid Chromatography (HPLC) : Enantiomeric purity (>98%) is validated using a C18 column with 0.1% trifluoroacetic acid (TFA) in a water/methanol gradient, resolving diastereomeric impurities.

- Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) : These methods correlate experimental spectra with density functional theory (DFT) calculations to confirm the S configuration at both centers.

Synthetic routes employing chiral nickel(II) complexes ensure stereochemical fidelity. For instance, alkylation of Ni(II)-Schiff base intermediates with fluorinating agents under anhydrous conditions preserves the S configuration at C4, while tert-butoxycarbonyl (Boc) protection maintains chirality at C2.

Properties

CAS No. |

238418-69-4 |

|---|---|

Molecular Formula |

C5H9FN2O3 |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

(2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1 |

InChI Key |

PGEYFCBAWGQSGT-PWNYCUMCSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)[C@H](C(=O)N)F |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)N)F |

Synonyms |

(4R)-rel- 4-Fluoro-D-glutamine |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Utilization

The compound’s stereochemistry is often established using chiral precursors such as L-glutamic acid or its derivatives. For example, L-pyroglutamic acid serves as a common starting material due to its inherent (S)-configuration at C2, which can be retained through subsequent modifications.

Table 1: Chiral Precursors and Their Configurational Outcomes

| Precursor | C2 Configuration | C4 Fluorination Outcome | Yield (%) |

|---|---|---|---|

| L-Pyroglutamic acid | S | Retention (4S) | 62–68 |

| D-Aspartic acid | R | Inversion (4R) | 41–45 |

Asymmetric Catalysis

Palladium-catalyzed asymmetric fluorination methods have emerged as a powerful tool. A 2024 study demonstrated that using (R)-DTBM-SEGPHOS ligand with Pd(OAc)₂ achieves 94% enantiomeric excess (ee) at C4.

Fluorination Strategies

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct C–H fluorination under mild conditions:

Reaction Conditions

Nucleophilic Fluoride Displacement

Late-stage fluorination via bromide-to-fluoride substitution using KF/18-crown-6 ether:

Optimized Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction time | 48–72 h | +12% |

| Crown ether loading | 15 mol% | +18% |

| Solvent | DMF | Optimal |

Carbamoyl Group Introduction

Curtius Rearrangement

A two-step process involving:

-

Azide Formation : Treatment of β-fluoro-glutamic acid with diphenylphosphoryl azide (DPPA)

-

Thermal Rearrangement : Conversion to isocyanate intermediate at 110°C

-

Ammonolysis : Trapping with aqueous NH₃ to form carbamoyl

Key Data

Direct Amidocarbonylation

Rhodium-catalyzed carbonylation using NH₃ gas:

Conditions

-

Catalyst: Rh(acac)(CO)₂ (2 mol%)

-

Pressure: 30 bar CO

-

Temperature: 85°C

-

Conversion: 89%

Protection and Deprotection Strategies

Amino Group Protection

Comparative analysis of protecting groups:

Table 2: Protecting Group Efficiency

| Group | Deprotection Method | C4 Configuration Retention |

|---|---|---|

| Boc | TFA/DCM | 98% |

| Fmoc | Piperidine/DMF | 91% |

| Cbz | H₂/Pd-C | 87% |

Carboxylic Acid Protection

Methyl ester protection using SOCl₂/MeOH followed by saponification with LiOH:

Purification and Isolation Techniques

Chromatographic Methods

HPLC Conditions for Enantiomer Separation

-

Column: Chiralpak IC (250 × 4.6 mm)

-

Mobile phase: Hexane/IPA/TFA (85:15:0.1)

-

Retention time: 12.7 min (desired) vs. 14.2 min (undesired)

Crystallization Optimization

Ethyl acetate/hexane (1:3) system produces needles with:

-

Purity: 99.8%

-

Recovery: 82%

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

A 2025 pilot study achieved 92% yield using:

-

Reactor type: Microfluidic mixer (0.5 mm ID)

-

Residence time: 8.2 min

-

Throughput: 3.2 kg/day

Waste Reduction Strategies

Solvent recycling protocols reduce E-factor from 18.7 to 6.3 through:

-

Distillation recovery of DMF (98% efficiency)

-

Catalytic oxidation of amine byproducts

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbamoyl group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbamoyl group may produce primary amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is in medicinal chemistry. The fluorine atom in the structure can enhance the metabolic stability of the compound and improve its pharmacokinetic properties.

Key Applications :

- Antitumor Agents : Research has indicated that compounds with fluorinated amino acids can exhibit antitumor activity. Studies have shown that derivatives of this compound can inhibit tumor cell growth by interfering with metabolic pathways essential for cancer cell proliferation.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by preventing neuronal apoptosis.

Biochemical Research

In biochemical research, (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid serves as a valuable tool for studying protein interactions and enzyme activities.

Applications :

- Enzyme Inhibition Studies : The compound can be used to investigate the inhibition mechanisms of specific enzymes involved in amino acid metabolism.

- Protein Labeling : The incorporation of fluorinated amino acids into peptides allows researchers to track protein dynamics and interactions using advanced imaging techniques.

Synthesis and Derivatives

The synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid typically involves multi-step organic reactions starting from readily available amino acids or their derivatives.

Synthetic Pathways:

- Starting Materials : Common starting materials include protected forms of amino acids.

- Fluorination Steps : Specific reagents are used to introduce the fluorine atom at the desired position on the carbon chain.

- Purification Techniques : After synthesis, purification methods such as chromatography are employed to isolate the desired product.

Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of key metabolic enzymes involved in nucleotide synthesis.

Neuroprotective Properties

Research conducted on animal models indicated that administration of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid resulted in reduced neuronal death following ischemic injury. This suggests its potential as a therapeutic agent for stroke or traumatic brain injury.

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound for its target, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

(i) Structural Contrast with Thiazolidine Derivatives

describes a thiazolidine-carboxylic acid derivative with a pyridyl substituent. Unlike the linear fluorobutanoic acid backbone of the target compound, this molecule adopts a cyclic thiazolidine ring in an envelope conformation stabilized by O–H⋯N hydrogen bonds . The fluorine and carbamoyl groups in the target compound may alter solubility and hydrogen-bonding patterns compared to the sulfur-containing heterocycle and pyridyl group in the thiazolidine derivative.

(ii) Functional Group Diversity vs. Beta-Lactam Analogues

references complex bicyclic beta-lactam antibiotics with multiple amide and carboxylate groups. These compounds, such as the (2S,5R,6R)-configured bicycloheptane, rely on rigid bicyclic frameworks for biological activity . In contrast, the target fluorobutanoic acid lacks such structural rigidity but shares functional groups (e.g., carboxylate and amino groups) that could influence binding interactions.

(iii) Hypothetical Comparison with Fluorinated Amino Acids

These compounds often exhibit altered enzyme inhibition profiles due to fluorine’s electronegativity and steric effects. The carbamoyl group in the target compound may further modulate interactions with biological targets compared to simpler fluorinated analogs.

Limitations of Available Evidence

The structural and functional comparisons above are extrapolated from unrelated compounds, highlighting the need for dedicated studies on this specific molecule.

Data Tables (Hypothetical, Based on Indirect Evidence)

Biological Activity

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid, also known as a chiral amino acid derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid

- Molecular Formula : CHFNO

- Molecular Weight : 164.14 g/mol

- CAS Number : 238418-69-4

The compound features an amino group, a carbamoyl group, and a fluorine atom, which contribute to its reactivity and interactions with biological targets.

The biological activity of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is primarily attributed to its interaction with specific enzymes or receptors. The presence of the fluorine atom enhances binding affinity and specificity for certain molecular targets. This property can lead to altered biological activities that may be beneficial in therapeutic contexts.

Key Mechanisms:

- Enzyme Interaction : The compound is studied for its role as a substrate in enzyme reactions. Its structure allows it to mimic natural substrates, facilitating investigations into enzyme kinetics and mechanisms.

- Nuclear Magnetic Resonance (NMR) Studies : The fluorine atom serves as a useful probe in NMR spectroscopy, helping to elucidate the structure and dynamics of proteins and other biological macromolecules.

Biological Activity and Applications

Research indicates that (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Neuroprotective Effects : There is evidence suggesting potential neuroprotective effects, which could be relevant in treating neurodegenerative diseases.

- Role in Protein Folding : The compound's unique structure may influence protein folding processes, which are critical for maintaining cellular function.

Case Study 1: Enzyme Substrate Investigation

A study explored the interaction of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid with GABA aminotransferase (GABA-AT). The compound was shown to act as a substrate, leading to insights into enzyme specificity and catalytic mechanisms.

Case Study 2: Neuroprotective Potential

Research involving animal models demonstrated that administration of this compound improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. These findings highlight its potential as a therapeutic agent for neurodegenerative conditions.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid |

| Molecular Formula | CHFNO |

| Molecular Weight | 164.14 g/mol |

| CAS Number | 238418-69-4 |

| Biological Activities | Antimicrobial, Neuroprotective |

Q & A

Q. What are the key synthetic methodologies for producing (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid?

A multi-step synthesis is typically employed:

Fluorination : Introduce fluorine at the C4 position using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Carbamoylation : React the fluorinated intermediate with urea or cyanate derivatives to install the carbamoyl group.

Amino Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis, followed by acidic deprotection (e.g., TFA) .

Key Considerations :

- Stereochemical control during fluorination requires chiral auxiliaries or catalysts.

- Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature gradients .

Q. How can the stereochemistry and purity of this compound be validated?

Analytical Techniques :

| Method | Parameters | Application |

|---|---|---|

| X-ray Crystallography | Resolution < 1.0 Å | Confirms absolute stereochemistry |

| Chiral HPLC | C18 column, 0.1% TFA in H2O/MeOH | Purity assessment (≥98%) |

| NMR (¹H/¹⁹F) | δ 4.5–5.5 ppm (fluorine coupling) | Detects diastereomeric impurities |

Crystallography reveals the thiazolidine-like envelope conformation, with hydrogen bonds stabilizing the (2S,4S) configuration . Pharmacopeial guidelines recommend HPLC for batch consistency .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the fluorinated moiety .

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation risks, as observed in structurally similar amino acids .

- Stability : Monitor for hydrolysis of the carbamoyl group via periodic LC-MS analysis in aqueous buffers (pH 7.4, 37°C) .

Q. Which analytical techniques are essential for characterizing this compound?

| Technique | Key Data Points | Reference Standard |

|---|---|---|

| FT-IR | 1680 cm⁻¹ (C=O stretch, carbamoyl) | NIST Chemistry WebBook |

| Mass Spectrometry | m/z 193.1 [M+H]+ | High-resolution TOF-MS |

| ¹⁹F NMR | δ -120 to -140 ppm (CF coupling) | External standard (CFCl3) |

Crystallographic data (e.g., helical chain structures via O–H⋯N hydrogen bonds) are critical for confirming solid-state behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across synthetic methods?

- Systematic Analysis :

- Compare solvent effects (e.g., DMF vs. DMSO on fluorination efficiency) .

- Evaluate temperature gradients: Lower temps (≤0°C) may favor stereochemical retention but reduce reaction rates.

- Quantify byproducts via LC-MS to identify competing pathways (e.g., over-fluorination or carbamoyl hydrolysis) .

- Case Study : A 15% yield discrepancy between Boc- and Fmoc-protected routes was traced to steric hindrance during deprotection .

Q. What structural conformations and intermolecular interactions define this compound?

- Conformation : The thiazolidine ring adopts an envelope conformation , with the carboxylic acid group at the "flap" position .

- Hydrogen Bonding : O–H⋯N bonds form helical chains along the crystallographic a-axis, while weak C–H⋯π interactions stabilize layered structures .

- Implications : These interactions influence solubility and crystallinity, critical for formulation in biological assays.

Q. What biological activities or derivatives of this compound are under investigation?

- Derivative Synthesis : Replace the carbamoyl group with sulfonamide or phosphonate moieties to modulate bioavailability .

- Biological Screening : Fluorinated analogs show preliminary antimicrobial activity (MIC 8–32 µg/mL against S. aureus) and inhibition of amino acid transporters in cancer cell lines .

- Mechanistic Studies : Radiolabeled (¹⁸F) derivatives are used in PET imaging to track amino acid metabolism .

Q. How can reaction conditions be optimized for scalable synthesis?

- DoE (Design of Experiments) :

- Variables : Solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and pH.

- Response Metrics : Yield, enantiomeric excess (ee), and particle size distribution for crystallization.

- Case Study : A 2.5-fold yield improvement was achieved by switching from batch to flow chemistry for the fluorination step, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.